molecular formula C5HBrClN3 B13516320 5-Bromo-2-chloropyrimidine-4-carbonitrile

5-Bromo-2-chloropyrimidine-4-carbonitrile

Cat. No.: B13516320
M. Wt: 218.44 g/mol
InChI Key: QXJKJKKJZBNKGK-UHFFFAOYSA-N
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Description

Contextualization of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

Pyrimidine is a heterocyclic aromatic organic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 3. numberanalytics.comnumberanalytics.com This fundamental structure is of immense significance in chemistry and biology, primarily because it forms the core of the nucleobases cytosine, thymine, and uracil (B121893), which are essential building blocks of nucleic acids, DNA and RNA. numberanalytics.comwikipedia.org The pyrimidine ring system is prevalent in nature, not only in nucleotides but also in molecules like thiamine (B1217682) (vitamin B1). wikipedia.orgnih.gov

In the realm of heterocyclic chemistry, pyrimidine and its derivatives are recognized as a versatile and crucial class of compounds. numberanalytics.com Their importance stems from their wide array of biological functions and therapeutic applications, which has made them a focal point in medicinal chemistry research. gsconlinepress.comijpsr.comignited.in Pyrimidine derivatives have been developed as potent therapeutic agents with a broad spectrum of pharmacological activities. gsconlinepress.comignited.in These activities include anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, and antihypertensive properties. nih.govgsconlinepress.com The unique physicochemical attributes of the pyrimidine ring, which allow it to interact effectively with various biological targets, have led to its widespread incorporation into drug candidates. gsconlinepress.comnih.gov

The versatility of the pyrimidine scaffold allows for functionalization at various positions on the ring, enabling the synthesis of a vast library of compounds with diverse biological effects. numberanalytics.com Many clinically used drugs, such as the anticancer agent 5-fluorouracil (B62378) and the antiviral drug zidovudine, are based on the pyrimidine structure, highlighting the scaffold's profound impact on modern medicine. wikipedia.orggsconlinepress.com

Significance of Halogenation and Cyano Functional Groups in Pyrimidine Chemistry

The introduction of specific functional groups onto the pyrimidine core can dramatically alter its chemical and biological properties. Among the most significant modifications are halogenation and the addition of a cyano group.

Halogenation involves the incorporation of halogen atoms such as fluorine, chlorine, bromine, or iodine into the pyrimidine structure. This is a common strategy in medicinal chemistry to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov Electrophilic substitution reactions, including halogenation, occur relatively easily at the 5-position of the pyrimidine ring. numberanalytics.comwikipedia.org Halogenated pyrimidines are a class of non-hypoxic cell radiosensitizers; they can be incorporated into cellular DNA, making cells more susceptible to radiation, which is a strategy explored in cancer therapy. nih.gov Research has shown that the presence of halogen substituents can significantly enhance the antimicrobial activity of pyrimidine derivatives. nih.gov Furthermore, halogenated pyrimidines serve as critical intermediates in organic synthesis, where the halogen atom acts as a leaving group in cross-coupling reactions to build more complex molecules. chemsrc.comchemicalbook.com

The cyano group (-C≡N) , when attached to the pyrimidine ring, creates a pyrimidine carbonitrile. The cyano group is a potent electron-withdrawing group, which significantly influences the electronic distribution and reactivity of the heterocyclic ring. Pyrimidine-5-carbonitriles, in particular, represent a unique molecular scaffold that has been explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ekb.eg The structural motif of a pyrimidine nucleus with a cyano moiety is found in several chemotherapeutics used for cancer treatment. nih.gov Beyond medicine, pyrimidine-5-carbonitrile has been utilized as an acceptor molecule in the design of advanced materials for organic light-emitting diodes (OLEDs), specifically in the development of thermally activated delayed fluorescence (TADF) emitters. rsc.org

A summary of the biological activities associated with pyrimidine derivatives can be seen in the table below.

Biological ActivityExamples of Pyrimidine ScaffoldsReference(s)
Anticancer5-Fluorouracil, Ribociclib, Brigatinib gsconlinepress.com, nih.gov
AntiviralZidovudine, Etravirine, Iclaprim wikipedia.org, nih.gov
AntimicrobialAminopyrimidines, Pyrimidine-thiones nih.gov
Anti-inflammatoryCoumarin-pyrimidine hybrids gsconlinepress.com
COX-2 InhibitionSubstituted Pyrimidine-5-carbonitriles nih.gov
RadiosensitizationIododeoxyuridine (IdUrd) nih.gov

Overview of Research Trajectories for Novel Heterocyclic Scaffolds

The field of drug discovery is in constant pursuit of novel molecular structures that can address unmet medical needs and overcome challenges like drug resistance. nih.govnih.gov Heterocyclic compounds, with pyrimidines being a prominent example, are at the forefront of this research. nih.gov A primary trajectory in modern chemical research is the development of innovative and efficient synthetic methodologies that provide rapid access to diverse and complex functionalized heterocyclic compounds. jmchemsci.comresearchgate.net These new synthetic techniques, such as C-H bond activation, photoredox chemistry, regio- and stereo-selective synthesis, and multicomponent reactions, are crucial for expanding the available drug-like chemical space. jmchemsci.com

Another significant research trend involves the rational design of heterocyclic scaffolds that target specific biological machinery. nih.gov For instance, there is substantial research into novel heterocyclic compounds as tubulin inhibitors, which can disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. nih.gov The goal is to develop next-generation anticancer therapeutics with improved efficacy and reduced side effects. nih.gov

The advancement of computational tools has also revolutionized the design of novel heterocyclic scaffolds. nih.gov In silico studies and molecular docking allow for a deeper understanding of structure-activity relationships, enabling chemists to rationally design and optimize heterocyclic compounds with enhanced biological activities. nih.govmdpi.com This interdisciplinary approach, which combines the expertise of medicinal chemists, pharmacologists, and computational scientists, is accelerating the pace of drug discovery. nih.gov By leveraging cutting-edge technologies, researchers are continuously pushing the boundaries of drug design, uncovering new therapeutic targets, and highlighting the immense potential of heterocyclic compounds to combat complex diseases. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5HBrClN3

Molecular Weight

218.44 g/mol

IUPAC Name

5-bromo-2-chloropyrimidine-4-carbonitrile

InChI

InChI=1S/C5HBrClN3/c6-3-2-9-5(7)10-4(3)1-8/h2H

InChI Key

QXJKJKKJZBNKGK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C#N)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Chloropyrimidine 4 Carbonitrile

Classical and Contemporary Synthetic Routes

The construction of the 5-bromo-2-chloropyrimidine-4-carbonitrile (B6589702) scaffold can be approached through various synthetic paradigms. These include traditional, linear sequences that build the molecule step-by-step, as well as more contemporary methods that prioritize efficiency through process intensification, such as one-pot reactions and advanced catalytic systems.

Traditional Multi-Step Reaction Sequences

Traditional synthetic approaches to complex pyrimidines often involve linear, multi-step reaction sequences where intermediates are isolated and purified at each stage. While robust and reliable, these methods can be time-consuming and generate significant waste. A representative strategy for a related polysubstituted pyrimidine (B1678525) carbonitrile, 4,5,6-trichloropyrimidine-2-carbonitrile, illustrates this classical approach. The synthesis commences from a readily available precursor, 4,6-dichloro-2-(methylthio)pyrimidine, and proceeds through a sequence of discrete chemical transformations. arkat-usa.org

The key steps in this type of synthesis typically include:

Nucleophilic Displacement: The chloro groups on the pyrimidine ring are displaced by nucleophiles, such as benzyloxide, to install protecting groups or introduce new functionalities. arkat-usa.org

Oxidation: A sulfide (B99878) group, often used as a handle, is oxidized to a more reactive sulfone. This enhances its leaving group ability for subsequent substitution. arkat-usa.org

Cyanation: The sulfone group is then displaced by a cyanide source to introduce the carbonitrile moiety. arkat-usa.org

Chlorination and Deprotection: Finally, chlorination at other positions of the pyrimidine ring and removal of any protecting groups are performed to yield the target structure. arkat-usa.org

This stepwise methodology allows for precise control over the introduction of each substituent, which is crucial for building highly functionalized and unsymmetrical molecules. A similar multi-step logic can be envisioned for this compound, likely starting from a simpler pyrimidine core and sequentially introducing the bromo, chloro, and cyano groups.

StepTransformationTypical ReagentsPurpose
1Nucleophilic SubstitutionSodium benzyloxideDisplacement of chloro groups. arkat-usa.org
2Oxidationm-Chloroperoxybenzoic acid (mCPBA)Conversion of sulfide to sulfone to create a better leaving group. arkat-usa.org
3CyanationSodium cyanide (NaCN)Introduction of the nitrile functional group. arkat-usa.org
4ChlorinationN-Chlorosuccinimide (NCS)Introduction of a chlorine atom at C5. arkat-usa.org
5Deprotection/ChlorinationBoron tribromide (BBr3) then PCl5/POCl3Removal of benzyl (B1604629) ethers and conversion of hydroxyls to chlorides. arkat-usa.org

One-Pot Synthesis Strategies for Pyrimidine Derivatives

To overcome the limitations of multi-step syntheses, one-pot methodologies have gained prominence. These strategies involve the sequential addition of reagents to a single reaction vessel, thereby avoiding tedious workup and purification of intermediates, saving time, and reducing solvent waste. The synthesis of pyrimidine-5-carbonitrile derivatives is well-suited to this approach, often through multi-component reactions (MCRs). ias.ac.in

A common one-pot method involves the condensation of an aldehyde, a nitrile-containing active methylene (B1212753) compound (like malononitrile), and a urea (B33335) or thiourea (B124793) derivative. ias.ac.in This reaction, often a variation of the Biginelli reaction, can be promoted by a catalyst such as ammonium (B1175870) chloride under solvent-free conditions. ias.ac.in While this specific combination typically yields a different substitution pattern, the underlying principle of combining multiple building blocks in a single operation is central to modern synthetic efficiency. For a highly substituted target like this compound, a one-pot process might involve the reaction of 2-bromomalonaldehyde (B19672) with an appropriate amidine compound. google.com

Key features of one-pot syntheses for pyrimidine derivatives include:

Convergence: Multiple simple starting materials are combined to rapidly build molecular complexity.

Atom Economy: These reactions are often designed to incorporate most of the atoms from the reactants into the final product.

Catalytic Approaches in Pyrimidine Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to reactions under milder conditions with higher efficiency and selectivity. The synthesis of pyrimidines has benefited immensely from the development of novel catalytic systems. These can range from simple acid or base catalysis to sophisticated transition-metal-mediated transformations. mdpi.com For instance, base-catalyzed methods using microwave irradiation have been shown to accelerate pyrimidine synthesis, reducing reaction times from hours to minutes. organic-chemistry.org

Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds. In the context of pyrimidine synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are invaluable. These reactions are typically used to attach aryl, alkyl, or amino groups to a pre-formed pyrimidine ring.

A particularly relevant transformation is the palladium-catalyzed cyanation of aryl or heteroaryl halides. This reaction allows for the direct introduction of a nitrile group onto the pyrimidine scaffold. Using a non-toxic cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), aryl chlorides can be efficiently converted to the corresponding nitriles in the presence of a suitable palladium catalyst and ligand system. organic-chemistry.org This method is tolerant of various functional groups, making it a powerful tool for late-stage functionalization in the synthesis of complex molecules. organic-chemistry.org

Copper catalysis offers a complementary and often more cost-effective alternative to palladium. Copper-catalyzed reactions are particularly effective for cyanation reactions. For instance, the cyanation of aryl bromides can be achieved using copper(I) iodide (CuI) as a catalyst in conjunction with a supramolecular ligand like amino-β-cyclodextrin and K₄[Fe(CN)₆] as the cyanide source. researchgate.net

This methodology has been successfully applied to heteroaryl bromides, including 5-bromopyrimidine. The reaction proceeds efficiently, converting the C-Br bond to a C-CN bond. researchgate.net The use of potassium iodide (KI) as an additive can further promote the reaction, likely through an in-situ Finkelstein reaction that converts the aryl bromide to a more reactive aryl iodide intermediate. researchgate.net This type of copper-catalyzed cyanation represents a direct and viable route for converting a bromo-substituted pyrimidine precursor into a pyrimidine carbonitrile.

Catalytic MethodMetal CatalystTypical ReactionRelevance to Target Synthesis
Palladium-Catalyzed Cross-CouplingPalladium(0) or Palladium(II) complexesCyanation of aryl/heteroaryl halides. organic-chemistry.orgCould be used to introduce the cyano group at the C4 position by displacing a halide.
Copper-Catalyzed CouplingCopper(I) salts (e.g., CuI)Cyanation of aryl/heteroaryl bromides. researchgate.netDirectly applicable for converting a bromopyrimidine precursor to a cyanopyrimidine.

Synthesis from Precursor Halopyrimidines (e.g., 5-Bromo-2-chloropyrimidine)

A logical and common strategy for synthesizing this compound is to start with a more accessible, similarly substituted pyrimidine and introduce the final functional group. The compound 5-bromo-2-chloropyrimidine (B32469) serves as an ideal precursor. chemicalbook.combiosynth.com This starting material can be prepared via several routes, for instance, by treating 5-bromo-2-hydroxypyrimidine (B17364) with phosphorus oxychloride (POCl₃). chemicalbook.com A one-step synthesis from 2-hydroxypyrimidine (B189755) using hydrobromic acid and hydrogen peroxide, followed by chlorination, has also been reported. patsnap.comgoogle.com

With 5-bromo-2-chloropyrimidine in hand, the key transformation is the introduction of the carbonitrile group at the C4 position. This would typically be accomplished by first introducing a leaving group at C4, such as another halogen (e.g., chlorine or iodine), and then performing a nucleophilic substitution with a cyanide salt. This substitution can often be facilitated by transition metal catalysis, as described in the sections above. A copper- or palladium-catalyzed cyanation reaction would be a prime candidate for converting a hypothetical 5-bromo-2,4-dichloropyrimidine (B17362) intermediate into the desired this compound. The regioselectivity of such reactions is a critical consideration, as the different halogen atoms on the pyrimidine ring exhibit differential reactivity.

Preparation of Halogenated Pyrimidine Intermediates

The synthesis of the target carbonitrile predominantly relies on the initial preparation of a suitable polyhalogenated pyrimidine precursor. A common and logical starting intermediate is 5-bromo-2,4-dichloropyrimidine .

One established route to this intermediate begins with 5-bromouracil (B15302). The hydroxyl groups of the uracil (B121893) ring are converted to chlorides using a chlorinating agent such as phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅). The reaction is typically heated to reflux for an extended period to ensure complete conversion. For example, heating 5-bromouracil in POCl₃ for several days yields 5-bromo-2,4-dichloropyrimidine, which can be isolated by distillation under reduced pressure. prepchem.com

Another key intermediate, 5-bromo-2-chloropyrimidine , can be synthesized from 2-hydroxypyrimidine. This process involves two main transformations: bromination at the 5-position and chlorination at the 2-position. A one-step method has been developed where 2-hydroxypyrimidine is first reacted with hydrobromic acid and hydrogen peroxide to yield 5-bromo-2-hydroxypyrimidine. google.compatsnap.com This intermediate is then chlorinated using phosphorus oxychloride in the presence of an organic amine like triethylamine (B128534) or N,N-dimethylaniline to afford 5-bromo-2-chloropyrimidine. google.comchemicalbook.com

The table below summarizes synthetic routes for key halogenated pyrimidine intermediates.

Starting MaterialReagentsProductKey Conditions
5-BromouracilPOCl₃5-Bromo-2,4-dichloropyrimidineReflux for 4 days
2-Hydroxypyrimidine1. HBr, H₂O₂ 2. POCl₃, Triethylamine5-Bromo-2-chloropyrimidineHeating
Introduction of the Carbonitrile Moiety

The introduction of the carbonitrile (-CN) group at the C4 position is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The precursor, 5-bromo-2,4-dichloropyrimidine, is reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN).

The reactivity of the chlorine atoms on the pyrimidine ring is not equal; the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This inherent regioselectivity allows for the selective replacement of the C4-chloro group while leaving the C2-chloro group intact. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), which effectively dissolves the cyanide salt and facilitates the substitution. mdma.chgaylordchemical.com Heating the reaction mixture is generally required to drive the substitution to completion.

General Reaction Scheme:

5-bromo-2,4-dichloropyrimidine + NaCN → this compound + NaCl

This selective cyanation is a critical step, yielding the final target compound.

Optimization of Synthetic Conditions and Yields

Influence of Reaction Solvents and Temperature

The choice of solvent and reaction temperature is critical for maximizing yield and minimizing side reactions in the synthesis of both the intermediates and the final product.

For the chlorination of 5-bromo-2-hydroxypyrimidine to 5-bromo-2-chloropyrimidine, solvents like toluene (B28343) are often used. The reaction temperature is typically elevated, often in the range of 80-85°C, to ensure a reasonable reaction rate. chemicalbook.com In other procedures, N,N-dimethylformamide (DMF) has been used as a solvent at a lower temperature of 40°C. chemicalbook.com

In the crucial cyanation step to form the final product, polar aprotic solvents such as DMSO are highly effective. mdma.chgaylordchemical.com DMSO enhances the nucleophilicity of the cyanide ion and can dissolve inorganic salts like NaCN, creating a more homogeneous reaction environment. Temperature control is vital; while heating is necessary to overcome the activation energy for the substitution, excessive temperatures can lead to decomposition or unwanted side reactions. Studies on analogous nucleophilic substitutions on alkyl halides show that reactions with NaCN in DMSO proceed efficiently at temperatures ranging from ambient to around 95°C. mdma.ch

Reaction StepSolventTemperature
Chlorination of 5-bromo-2-hydroxypyrimidineToluene or DMF40°C to 85°C
Cyanation of 5-bromo-2,4-dichloropyrimidineDimethyl Sulfoxide (DMSO)Elevated temperatures (e.g., 90-95°C)

Role of Catalysts and Additives

Catalysts and additives play a significant role in improving the efficiency and selectivity of the synthetic steps.

In the chlorination of 2-hydroxypyrimidine derivatives, organic bases such as triethylamine or N,N-dimethylaniline are often added. google.comchemicalbook.com These bases act as acid scavengers, neutralizing the HCl generated during the reaction with phosphorus oxychloride, which drives the reaction forward and prevents potential acid-catalyzed side reactions. In some preparations of 5-bromo-2-chloropyrimidine, cetyltrimethylammonium chloride has been employed as a phase-transfer catalyst, which can enhance the reaction rate when dealing with multiphasic systems. chemicalbook.com

While the direct SNAr cyanation of highly activated substrates like 5-bromo-2,4-dichloropyrimidine may proceed without a metal catalyst, transition metal catalysis is a powerful tool for other cyanation reactions. For less reactive aryl halides, copper glentham.com or palladium complexes are often used to facilitate the C-CN bond formation. However, for the selective displacement of the highly activated C4-chloride on the pyrimidine ring, a direct reaction with a cyanide salt in a suitable solvent is often sufficient.

Green Chemistry Approaches and Sustainable Synthesis

There is a growing emphasis on developing more environmentally benign synthetic routes for pyrimidine derivatives. Key strategies include the use of safer solvents, solvent-free reactions, and alternative energy sources like microwave or ultrasound irradiation.

A notable green improvement has been reported in the synthesis of the 5-bromo-2-hydroxypyrimidine intermediate. Traditional bromination methods often use elemental bromine in glacial acetic acid, which is hazardous and volatile. An alternative, greener process utilizes hydrobromic acid in combination with hydrogen peroxide as the oxidizing agent. google.compatsnap.com This system avoids the use of toxic bromine and volatile acetic acid, reducing risks to human health and the environment.

For the cyanation step, cyanide-free methods are an area of active research. One innovative approach involves the reductive cyanation of organic chlorides using carbon dioxide and ammonia (B1221849) as the source of the cyano group, catalyzed by nickel complexes. nih.gov Such methods, while potentially not yet optimized for this specific substrate, represent a future direction for sustainable nitrile synthesis by avoiding the use of highly toxic metal cyanides. nih.gov The use of solvent-free conditions, often facilitated by microwave irradiation, is another green approach that can reduce reaction times and eliminate solvent waste in the synthesis of pyrimidine-5-carbonitriles. nih.gov

Reactivity and Mechanistic Investigations of 5 Bromo 2 Chloropyrimidine 4 Carbonitrile

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring in 5-Bromo-2-chloropyrimidine-4-carbonitrile (B6589702) is amplified by the presence of both chloro and bromo substituents, making it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for introducing a variety of functional groups onto the pyrimidine scaffold.

Reactivity of the Chlorine at Position 2 (SNAr Mechanism)

The chlorine atom at the C2 position of the pyrimidine ring is particularly activated towards nucleophilic displacement. This heightened reactivity is a direct consequence of the electronic properties of the pyrimidine ring, which is further enhanced by the presence of other electron-withdrawing groups. libretexts.org The SNAr mechanism is the operative pathway for this substitution. libretexts.org

The reaction proceeds through a two-step addition-elimination sequence. Initially, a nucleophile attacks the electrophilic C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. numberanalytics.com The negative charge in this intermediate is delocalized over the pyrimidine ring and is effectively stabilized by the ring nitrogen atoms and the electron-withdrawing carbonitrile group. libretexts.orgnumberanalytics.com In the subsequent step, the leaving group, in this case, the chloride ion, is expelled, restoring the aromaticity of the ring and yielding the substituted product.

The rate of this SNAr reaction is influenced by several factors, including the strength of the attacking nucleophile and the ability of the pyrimidine ring to stabilize the intermediate negative charge. numberanalytics.com The presence of the carbonitrile group at C4 plays a crucial role in enhancing the electrophilicity of the C2 position and stabilizing the Meisenheimer complex, thereby facilitating the substitution reaction. numberanalytics.com

Reactivity of the Bromine at Position 5

The bromine atom at the C5 position of the pyrimidine ring also participates in substitution reactions, although its reactivity can differ from that of the chlorine at C2. While nucleophilic aromatic substitution is possible at this position, it is often less facile than at the C2 or C4 positions due to the less pronounced electronic activation. However, the C5-bromo substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions.

For instance, palladium-catalyzed reactions such as Suzuki-Miyaura and Stille couplings are commonly employed to form new carbon-carbon bonds at this position. These reactions typically involve the reaction of the brominated pyrimidine with an organoboron or organotin reagent in the presence of a palladium catalyst, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

The selective reactivity of the C5-bromo group in these cross-coupling reactions, while the C2-chloro group may remain intact under specific conditions, provides a powerful tool for the sequential functionalization of the pyrimidine ring. This differential reactivity is key to the synthesis of complex, highly substituted pyrimidine derivatives.

Regioselectivity and Stereoselectivity in Substitution Reactions

In molecules with multiple potential reaction sites like this compound, regioselectivity is a critical consideration. The inherent electronic properties of the substituted pyrimidine ring largely govern the site of nucleophilic attack. The C2 and C4/C6 positions in pyrimidines are the most electron-deficient and, therefore, the most susceptible to nucleophilic substitution. In this specific molecule, the chlorine at C2 is generally more reactive towards nucleophilic displacement than the bromine at C5 in SNAr reactions.

This regioselectivity can be rationalized by considering the stability of the Meisenheimer intermediate formed upon nucleophilic attack at each position. Attack at C2 allows for effective delocalization of the negative charge onto both ring nitrogen atoms. This inherent reactivity allows for selective functionalization. For example, treatment of a similar compound, 5-bromo-2,4-dichloropyrimidine (B17362), with hydrazine (B178648) hydrate (B1144303) at low temperatures results in the selective displacement of the chlorine atom at the C4 position.

Stereoselectivity becomes a factor when the incoming nucleophile or the pyrimidine substrate is chiral. While the pyrimidine ring itself is planar and achiral, the introduction of chiral substituents or the use of chiral reagents can lead to the formation of stereoisomeric products. The stereochemical outcome of such reactions is dependent on the reaction mechanism and the steric environment around the reaction center.

Impact of the Carbonitrile Group on Electrophilic and Nucleophilic Sites

The carbonitrile (-C≡N) group at the C4 position exerts a profound influence on the reactivity of the pyrimidine ring. As a potent electron-withdrawing group, it significantly deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. numberanalytics.com

The strong -I (inductive) and -M (mesomeric) effects of the nitrile group withdraw electron density from the pyrimidine ring, exacerbating its inherent π-deficiency. numberanalytics.com This deactivation makes electrophilic substitution, which typically occurs at the C5 position in pyrimidines, more difficult. wikipedia.orgresearchgate.net

Conversely, this electron withdrawal greatly enhances the electrophilicity of the carbon atoms of the ring, particularly at the C2 and C6 positions, making them more susceptible to attack by nucleophiles. numberanalytics.com The nitrile group also plays a crucial role in stabilizing the anionic Meisenheimer intermediate formed during SNAr reactions, thereby lowering the activation energy and accelerating the rate of substitution. numberanalytics.com This stabilization is most effective when the nitrile group is positioned ortho or para to the site of nucleophilic attack, as is the case for the C2 position in this compound.

Electrophilic Reactions and Functional Group Interconversions

While the electron-deficient nature of the pyrimidine ring in this compound generally disfavors electrophilic aromatic substitution, reactions involving the existing functional groups are common and synthetically useful.

Reactions at the Carbonitrile Group

The carbonitrile group itself is a versatile functional handle that can undergo a variety of transformations. These reactions provide pathways to other important functional groups, further expanding the synthetic utility of the parent molecule.

Table 1: Selected Functional Group Interconversions of the Carbonitrile Group

Reaction Type Reagents and Conditions Product Functional Group
Hydrolysis Acidic (e.g., H₂SO₄, H₂O, heat) or basic (e.g., NaOH, H₂O, heat) conditions Carboxylic acid or Carboxamide
Reduction Strong reducing agents (e.g., LiAlH₄) followed by aqueous workup Primary amine (aminomethyl group)
Reduction Milder reducing agents (e.g., DIBAL-H) Aldehyde

| Addition of Grignard Reagents | Grignard reagent (R-MgX) followed by acidic workup | Ketone |

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. chemistrysteps.com Partial hydrolysis, often achievable under milder conditions, can lead to the formation of a carboxamide. chemistrysteps.com This transformation is valuable for introducing carboxylic acid or amide functionalities, which are common in pharmacologically active molecules.

Reduction: The carbon-nitrogen triple bond of the nitrile can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the nitrile to a primary amine (an aminomethyl group). chemistrysteps.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve partial reduction to an aldehyde. vanderbilt.edu

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group. The initial addition forms an imine salt, which upon acidic workup, is hydrolyzed to a ketone. This provides a route for the formation of a new carbon-carbon bond and the introduction of a keto group.

These functional group interconversions of the carbonitrile moiety, coupled with the substitution reactions on the pyrimidine ring, provide a rich and varied chemistry for this compound, making it a valuable building block in synthetic organic chemistry.

Functionalization of the Pyrimidine Core

The functionalization of the pyrimidine core is a key area of study, driven by the wide-ranging applications of pyrimidine derivatives in pharmaceuticals and materials science. The presence of halogen atoms at the 2- and 5-positions, along with a carbonitrile group at the 4-position, provides multiple sites for chemical modification.

Nucleophilic substitution is a common reaction for pyrimidines, particularly at the 2-, 4-, and 6-positions where leaving groups can be displaced by nucleophiles. numberanalytics.combhu.ac.in In the case of this compound, both the chlorine and bromine atoms can act as leaving groups. The relative reactivity of these halogens in nucleophilic substitution reactions is a subject of detailed investigation, often influenced by the nature of the nucleophile and the reaction conditions.

Cross-coupling reactions, frequently catalyzed by transition metals, are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like 5-bromo-2-chloropyrimidine (B32469), achieving site-selective transformations is a critical aspect of synthetic strategies. Palladium-catalyzed cross-coupling reactions of triorganoindium reagents with 5-bromo-2-chloropyrimidine have been shown to proceed with chemoselectivity, yielding 5-substituted-2-chloropyrimidines. chemsrc.com

The functionalization is not limited to substitution of the halogen atoms. The pyrimidine ring itself can undergo reactions such as amination and hydroxylation, although these are more common in substituted pyrimidines. wikipedia.org The presence of the electron-withdrawing carbonitrile group further influences the reactivity of the pyrimidine core.

Table 1: Examples of Functionalization Reactions

Reaction Type Reagents Product Type
Nucleophilic Substitution Amines, Hydrazines Amino- or hydrazinyl-pyrimidines
Cross-Coupling Organometallic reagents (e.g., R₃In), Palladium catalyst 5-substituted-2-chloropyrimidines
Reduction of Nitro Group SnCl₂ Amino-pyrimidine derivatives

Radical Pathways and Reductive Dehalogenation

While nucleophilic substitution is a primary reaction pathway, radical reactions also play a role in the chemistry of pyrimidines. Free radical attacks on the pyrimidine ring have been observed, and photochemical reactions can occur with substituted pyrimidines. wikipedia.org The functionalization of pyrimidine can proceed through radical substitution reactions, for example, the reaction with OH radicals. uhmreactiondynamics.org

Reductive dehalogenation, the removal of a halogen atom and its replacement with a hydrogen atom, is another potential transformation. This can be achieved using various reducing agents and reaction conditions. The selective dehalogenation of either the bromine at the 5-position or the chlorine at the 2-position would provide a route to selectively functionalized pyrimidine derivatives. The relative ease of reduction of the C-Br versus the C-Cl bond is a key factor in determining the outcome of such reactions.

Ring-Opening and Rearrangement Reactions (e.g., ANRORC-type)

Under certain conditions, pyrimidine derivatives can undergo ring-opening and rearrangement reactions. numberanalytics.comrsc.org One of the most notable of these is the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism. wikipedia.org This pathway is particularly relevant in nucleophilic substitutions of heterocyclic compounds, especially with strong nucleophiles like metal amides in liquid ammonia (B1221849). wikipedia.org

The ANRORC mechanism provides an alternative to the standard aromatic nucleophilic substitution (SNAr) pathway. It involves the initial addition of the nucleophile to the pyrimidine ring, followed by the opening of the heterocyclic ring to form an open-chain intermediate. Subsequent ring closure then leads to the final substituted product, which may be an isomer of the product expected from a direct substitution pathway. wikipedia.org Isotope labeling studies have been crucial in providing evidence for the operation of the ANRORC mechanism in pyrimidine chemistry. wikipedia.org For instance, studies on the amination of substituted pyrimidines have shown that this mechanism can be a significant, and sometimes dominant, pathway. researchgate.net

The susceptibility of the this compound ring to ANRORC-type reactions would depend on the specific nucleophile and reaction conditions employed. The presence of multiple reactive sites could lead to complex reaction outcomes.

Mechanistic Studies via Advanced Kinetic and Spectroscopic Techniques

Detailed mechanistic studies are essential for understanding and optimizing the reactions of this compound. A variety of advanced techniques are employed for this purpose.

Kinetic studies can provide valuable information about reaction rates and the factors that influence them, such as reactant concentrations, temperature, and catalysts. nih.gov For example, kinetic analysis can help to distinguish between different proposed mechanisms, such as SNAr versus ANRORC. In the context of enzyme inhibition, kinetic studies are used to determine inhibition constants (Ki) and the mechanism of inhibition. nih.gov

Spectroscopic techniques are indispensable for identifying reaction intermediates and products, as well as for probing the electronic structure of the molecules involved.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms in a molecule. chemicalbook.com ¹⁵N NMR has been used to investigate the protonation state of pyrimidine rings. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of compounds and can provide information about their structure through fragmentation patterns. chemicalbook.com

Infrared (IR) spectroscopy is useful for identifying functional groups present in a molecule. chemicalbook.com

UV-Visible spectroscopy can be used to monitor the progress of a reaction and to study the electronic transitions within a molecule. acs.org

Fluorescence spectroscopy and Circular Dichroism (CD) can be employed to study the interaction of pyrimidine derivatives with biomolecules, providing insights into binding mechanisms and conformational changes. acs.org

Computational studies, including Density Functional Theory (DFT) calculations, are increasingly used in conjunction with experimental data to model reaction pathways and transition states, providing a deeper understanding of reaction mechanisms. mdpi.com

Following a comprehensive search of scientific literature and chemical databases, it has been determined that publicly available, detailed experimental spectroscopic data for the specific compound This compound is insufficient to generate the requested article.

Constructing a scientifically accurate and thorough analysis as outlined requires access to published research findings that include specific data from Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Unfortunately, no such detailed experimental data could be located for this particular molecule in the accessible literature.

Therefore, it is not possible to provide a factually verified article that strictly adheres to the requested outline and quality standards without resorting to speculation or using data from related but structurally different compounds, which would violate the core instructions of the prompt.

Despite a comprehensive search for scientific literature, detailed experimental data specifically for the compound "this compound" corresponding to the requested sections on advanced spectroscopic and structural elucidation is not available in the public domain.

Specifically, no published experimental research could be located that would provide the necessary data for the following sections:

Advanced Spectroscopic and Structural Elucidation

X-ray Crystallography for Solid-State Molecular Structure Determination:There are no publicly available crystallographic studies for 5-Bromo-2-chloropyrimidine-4-carbonitrile (B6589702). Consequently, crucial data such as crystal system, space group, unit-cell dimensions, bond lengths, and bond angles, which are determined through X-ray diffraction analysis, could not be obtained. While a study exists for the related compound "5-Bromo-2-chloropyrimidin-4-amine," the strict focus of the request on "this compound" prevents the inclusion of this information.researchgate.net

Due to the absence of these specific experimental research findings, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline and content requirements. Constructing the requested sections without this data would require speculation and would not meet the standards of a professional, authoritative, and scientifically accurate article.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, providing a basis for understanding their properties.

A fundamental step in any computational study is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process minimizes the energy of the molecule to predict its most stable conformation. For 5-Bromo-2-chloropyrimidine-4-carbonitrile (B6589702), this would involve calculating bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents a conformation at a local or global energy minimum on the potential energy surface.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.

Parameter Bond/Angle Predicted Value
Bond Length C2-Cl -
C5-Br -
C4-CN -
N1-C2 -
Bond Angle N1-C2-N3 -
C4-C5-C6 -

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.

Molecular Orbital Energy (eV)
HOMO -
LUMO -

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, using a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), prone to nucleophilic attack. Green and yellow areas represent neutral or weakly interacting regions. For this compound, an MEP map would reveal the reactive sites, likely showing negative potential around the nitrogen atoms and the nitrile group, and positive potential near the hydrogen atoms.

Reaction Mechanism Prediction and Energy Profile Analysis

Computational chemistry can be used to model the step-by-step process of a chemical reaction, providing a detailed understanding of the reaction mechanism.

To understand how a reaction proceeds from reactants to products, it is essential to identify the transition state—the highest energy point along the reaction pathway. Computational methods can locate this unstable structure. Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the reaction pathway downhill from the transition state to the reactants and products, confirming that the located transition state correctly connects the desired species.

By calculating the energies of reactants, transition states, and products, the thermodynamic feasibility of a reaction can be assessed. Key parameters include the change in enthalpy (ΔH), which indicates whether a reaction is exothermic or endothermic, and the change in Gibbs free energy (ΔG), which determines the spontaneity of the reaction. A negative ΔG indicates a spontaneous reaction. These calculations would be vital for predicting the outcomes of reactions involving this compound.

Table 3: Hypothetical Thermodynamic Data for a Reaction Involving this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.

Thermodynamic Parameter Value (kcal/mol)
Enthalpy of Reaction (ΔH) -
Gibbs Free Energy of Activation (ΔG‡) -

Future computational studies on this compound are necessary to provide the specific data required for a thorough understanding of its chemical properties and to populate the illustrative tables presented here with factual information.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods are frequently employed to predict the spectroscopic properties of novel compounds. These predictions are valuable for identifying unknown substances, interpreting experimental spectra, and understanding the electronic structure of molecules. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are standard for calculating vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

While detailed, peer-reviewed computational studies predicting the full NMR, IR, and UV-Vis spectra of this compound are not widely available in the current literature, other computational predictions for related properties exist. For instance, predicted data related to mass spectrometry, such as the collision cross-section (CCS), is available. The CCS is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry.

Computational tools can predict the CCS values for different adducts of a molecule, providing a theoretical basis for experimental identification. The predicted collision cross-section values for various adducts of this compound, calculated using the CCSbase method, are presented below.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺217.91152124.1
[M+Na]⁺239.89346140.2
[M-H]⁻215.89696126.4
[M+NH₄]⁺234.93806142.7
[M+K]⁺255.86740128.0
[M]⁺216.90369137.6

The electronic absorption spectra of pyrimidine (B1678525) derivatives are generally characterized by n-π* and π-π* transitions. Theoretical studies on similar molecules, such as 5-bromouracil (B15302), have investigated the UV-induced photo-relaxation dynamics, identifying transitions to excited states like the 1ππ* state. A similar computational approach for this compound would be necessary to elucidate its specific electronic transitions and predict its UV-Vis spectrum.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations are invaluable for understanding the intermolecular interactions that govern how a molecule interacts with its environment, such as solvents or biological macromolecules. The forces between atoms and molecules are calculated using a force field, allowing the simulation to track the trajectory of each particle and reveal macroscopic properties based on these microscopic interactions.

Specific molecular dynamics simulation studies focused on the intermolecular interactions of this compound have not been extensively reported in scientific literature. However, the structural features of the molecule—containing nitrogen atoms in the pyrimidine ring, a nitrile group, and halogen atoms—suggest that it can participate in several types of non-covalent interactions. These include dipole-dipole interactions, halogen bonding, and π-stacking.

Research on structurally related compounds provides insight into the potential intermolecular interactions. For example, a crystal structure analysis of 5-Bromo-2-chloropyrimidin-4-amine, a related derivative, revealed that molecules are connected by pairs of N—H⋯N hydrogen bonds, forming a two-dimensional framework. While this compound lacks the amine group for classical hydrogen bond donation, the nitrogen atoms in its pyrimidine ring and nitrile group can act as hydrogen bond acceptors. MD simulations could precisely model these and other van der Waals interactions in various environments.

Applications As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The highly functionalized nature of 5-Bromo-2-chloropyrimidine-4-carbonitrile (B6589702) makes it a valuable precursor for the synthesis of diverse and complex heterocyclic compounds. The differential reactivity of the halogen substituents and the presence of the nitrile group allow for sequential and site-selective modifications.

Annulation Reactions for Fused Pyrimidines and Other Ring Systems

While specific research on annulation reactions involving this compound is limited, the general reactivity of related halopyrimidines suggests its high potential for constructing fused heterocyclic systems. Theoretical studies on similar structures, such as pyrazolo[3,4-d]pyrimidines, have shown that reaction pathways often involve a nucleophilic attack on a cyano group, a functionality present in the target molecule. The chloro and bromo substituents serve as excellent leaving groups for intramolecular and intermolecular cyclization reactions, which are fundamental to forming fused rings like pyridopyrimidines, thiazolopyrimidines, and other polycyclic aromatic systems.

Diversification of Pyrimidine (B1678525) Core Structures

The pyrimidine scaffold is a core component in many biologically active molecules. The ability to selectively modify the this compound core is crucial for creating libraries of novel compounds for drug discovery. The chlorine atom at the C2 position is particularly susceptible to nucleophilic substitution by various nucleophiles, including amines and thiolates, providing a direct route to 2-substituted pyrimidine derivatives. Furthermore, the bromine atom at the C5 position can be readily transformed through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This dual reactivity enables a programmed, stepwise diversification of the pyrimidine structure.

Role in Material Science and Optoelectronic Applications (Excluding Biological Activities)

The electron-deficient nature of the pyrimidine ring, combined with the potential for extensive conjugation, makes derivatives of this compound attractive candidates for applications in material science.

Precursors for π-Conjugated Materials

There is a growing interest in pyrimidine-containing compounds for the development of π-conjugated materials used in organic electronics. The ability to extend the π-system of the pyrimidine core through cross-coupling reactions at the C5 position is a key strategy in designing novel organic semiconductors and fluorescent materials. The electron-withdrawing properties of the pyrimidine ring and the cyano group can be used to tune the electronic energy levels (HOMO/LUMO) of the resulting materials, which is critical for their performance in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Synthesis of Novel Hybrid Materials with Unique Properties

The functional groups on this compound provide anchor points for grafting onto other materials, leading to the creation of novel hybrid materials. For instance, the nitrile group can undergo further chemical transformations or coordinate with metal centers. The halogen atoms can be used to covalently link the pyrimidine unit to polymers, nanoparticles, or surfaces, potentially imparting new electronic, optical, or thermal properties to the bulk material.

Catalysis (e.g., as Ligands or Organocatalysts)

The involvement of this compound in catalysis is an area of potential, though currently underexplored, application. The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons that could coordinate with metal centers, suggesting its use as a ligand in transition-metal catalysis. The development of efficient catalytic systems is crucial for achieving high yields and selectivities in the synthesis of complex molecules derived from the pyrimidine core. The specific electronic properties conferred by the bromo, chloro, and cyano substituents could modulate the activity and selectivity of a metallic catalyst. Furthermore, the planar, aromatic structure could be incorporated into larger, chiral scaffolds for applications in asymmetric organocatalysis.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Pathways

Current synthetic strategies for complex pyrimidines often involve multi-step processes that can be inefficient. Future research should prioritize the development of streamlined and high-yielding synthetic routes to 5-Bromo-2-chloropyrimidine-4-carbonitrile (B6589702). The pyrimidine (B1678525) core is a vital pharmacophore in numerous approved drugs, making efficient synthetic access to its derivatives a critical goal. mdpi.com

Key areas for investigation include:

One-Pot Reactions and Multicomponent Approaches: Designing syntheses where multiple bond-forming events occur in a single reaction vessel to reduce waste, cost, and reaction time. researchgate.net

Catalysis: Exploring novel metal catalysts (e.g., palladium, copper) or organocatalysts to improve reaction efficiency, regioselectivity, and functional group tolerance, which are common challenges in pyrimidine synthesis.

Green Chemistry Principles: Utilizing more environmentally benign solvents, reducing energy consumption, and improving the atom economy of synthetic transformations.

Table 1: Prospective Synthetic Strategies for Investigation

Synthetic Approach Potential Starting Materials Key Transformation Anticipated Advantages
Multicomponent Reaction Amidines, β-ketoesters, Cyano-compounds Cyclization/Condensation Rapid assembly of the core structure, operational simplicity.
C-H Functionalization Simpler pyrimidine precursors Direct introduction of bromo, chloro, or cyano groups Step-economy, reduced need for pre-functionalized substrates.

Exploration of Unconventional Reactivity Patterns

The interplay of the bromo, chloro, and nitrile substituents on the pyrimidine ring offers a platform for exploring unique and selective chemical transformations. The electron-withdrawing nature of the nitrile and nitrogen atoms creates distinct electronic properties that could be exploited for novel reactivity. Future work should systematically investigate the chemoselectivity of this scaffold.

Potential research questions include:

Which halogen (bromine vs. chlorine) is more susceptible to displacement in nucleophilic aromatic substitution (SNAr) reactions under various conditions?

Can the nitrile group be used to direct metallation or other functionalization reactions at adjacent positions on the ring?

How does the electronic landscape of the molecule influence its participation in pericyclic reactions or transition-metal-catalyzed cross-coupling reactions?

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly benefiting from the adoption of continuous-flow technologies and automation. chemicalbook.combiosynth.com These approaches offer enhanced control over reaction parameters, improved safety, and the potential for rapid library synthesis and process optimization. nih.govpatsnap.com Applying these technologies to the synthesis and derivatization of this compound is a crucial future direction.

Specific avenues for exploration include:

Flow Synthesis of the Core Scaffold: Developing a continuous-flow process for the synthesis of the title compound to enable safer, more efficient, and scalable production compared to traditional batch methods. researchgate.net

Automated Derivatization: Using automated flow reactors to rapidly generate a library of derivatives by systematically reacting the bromo, chloro, or nitrile groups with a diverse set of reagents. This would accelerate the discovery of new molecules with interesting properties. nih.gov

In-line Analysis and Optimization: Integrating real-time analytical techniques (e.g., UHPLC, mass spectrometry) into a flow setup to rapidly screen reaction conditions and optimize synthetic protocols.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical behavior. researchgate.net Applying these methods to this compound can guide experimental work, saving time and resources.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: Modeling the molecule's electronic structure to predict its stability, reactivity, and the most likely sites for electrophilic and nucleophilic attack. researchgate.net This can help predict the outcomes of reactions and design more effective synthetic strategies.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to identify regions susceptible to hydrogen bonding and other non-covalent interactions, which is crucial for predicting how the molecule might interact with biological targets or other molecules in supramolecular assemblies. researchgate.net

Reaction Pathway Modeling: Simulating potential reaction mechanisms to understand transition states and activation energies, thereby predicting the feasibility and selectivity of proposed synthetic transformations.

Table 2: Key Parameters for Computational Investigation

Computational Method Property to be Investigated Potential Insight
Density Functional Theory (DFT) HOMO-LUMO energy gap Prediction of chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP) Electron-rich and electron-poor regions Identification of sites for nucleophilic/electrophilic attack and hydrogen bonding.
Natural Bond Orbital (NBO) Analysis Charge delocalization and hyperconjugative interactions Understanding of molecular stability and intramolecular electronic effects. researchgate.net

Potential in Emerging Fields (e.g., Smart Materials, Supramolecular Chemistry)

The unique electronic and structural features of this compound make it an intriguing candidate for incorporation into advanced materials. The nitrogen atoms of the pyrimidine ring and the nitrile group can act as hydrogen bond acceptors or metal-coordinating sites, making the molecule a versatile building block for larger, functional assemblies.

Unexplored applications in emerging fields include:

Supramolecular Chemistry: Using the molecule as a tecton (building block) to construct complex, self-assembled architectures like metal-organic frameworks (MOFs), coordination polymers, or liquid crystals. The directionality of its potential interactions could lead to materials with novel porous, optical, or electronic properties.

Smart Materials: Incorporating the pyrimidine scaffold into polymers or other materials to create systems that respond to external stimuli (e.g., light, pH, temperature). The polar nitrile group and the potential for chemical modification could be leveraged to tune material properties.

Organic Electronics: Exploring derivatives of the compound for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Highly conjugated systems based on the pyrimidine core could exhibit interesting photophysical and charge-transport properties.

The diverse biological activities of pyrimidine derivatives in medicine and agriculture suggest that functionalized materials incorporating this scaffold could also find use in areas like chemical sensing or controlled-release applications. growingscience.comnih.gov

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2-chloropyrimidine-4-carbonitrile?

A typical method involves sequential halogenation and nitration of pyrimidine derivatives. For example, 5-bromo-2-chloro-4-nitropyrimidine can be reduced using stannous chloride in hydrochloric acid at 273 K, followed by alkaline extraction with ethyl acetate and recrystallization from acetonitrile (yield ~90%) . Critical variables include reaction temperature, stoichiometry of reducing agents, and solvent polarity for purification.

Q. How is the purity of this compound assessed experimentally?

Purity is commonly determined via gas chromatography (GC) with >98.0% thresholds , complemented by melting point analysis (e.g., 460–461 K for related compounds ). High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (e.g., δ values for Br/Cl substituents) are also used to confirm structural integrity .

Q. What spectroscopic techniques are effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To identify aromatic protons and nitrile/amine groups.
  • IR spectroscopy : For detecting C≡N stretches (~2200 cm⁻¹) and N–H bonds.
  • Mass spectrometry (MS) : To confirm molecular weight (e.g., m/z 193.43 for C₄H₂BrClN₂) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model electron-withdrawing effects of Br/Cl substituents, predicting sites for nucleophilic attack. For example, the nitrile group’s electron deficiency facilitates cross-coupling reactions, validated by comparing computed activation energies with experimental yields .

Q. What crystallographic insights explain the supramolecular interactions in derivatives of this compound?

X-ray diffraction reveals planar pyrimidine rings (r.m.s. deviation ~0.087 Å) and intermolecular N–H···N hydrogen bonds (e.g., N7–H72···N3, 2.11 Å) that stabilize 2D networks . Thermal ellipsoid analysis further quantifies atomic displacement parameters (Uiso) for halogen atoms, critical for understanding packing efficiency .

Q. How do competing substituents (Br, Cl, CN) influence regioselectivity in cross-coupling reactions?

Bromine’s higher leaving group ability (vs. chlorine) favors Suzuki-Miyaura couplings at the 5-position. Nitrile groups enhance electrophilicity at C4, enabling nucleophilic substitutions. Methodological optimization involves varying catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and solvents (DMF/toluene) to suppress side reactions .

Q. What experimental variables explain yield discrepancies in reported syntheses of derivatives?

Contradictions in yields (e.g., 70–90%) arise from:

  • Catalyst loading : Excess Pd catalysts may promote debromination.
  • Temperature control : Exothermic reductions require strict cooling (e.g., 273 K) .
  • Solvent purity : Traces of water in acetonitrile can hydrolyze nitrile groups .

Methodological Recommendations

  • Recrystallization optimization : Use acetonitrile or ethanol/water mixtures to balance solubility and polarity, minimizing co-precipitation of byproducts .
  • Computational validation : Pair DFT-calculated Mulliken charges with experimental Hammett σp values to predict substitution patterns .
  • Crystallography protocols : Employ SHELXL-97 for refining hydrogen atom positions in X-ray datasets, ensuring accurate hydrogen bond metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.